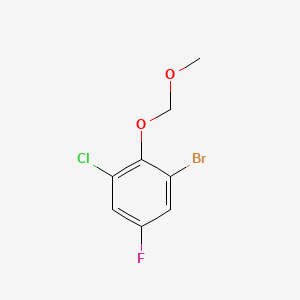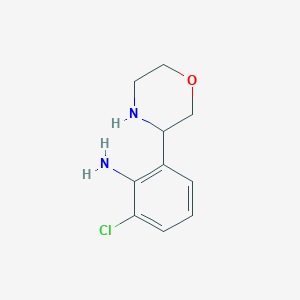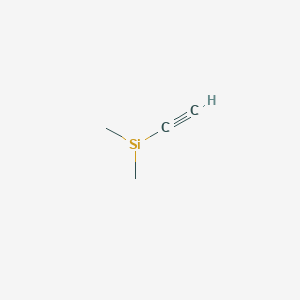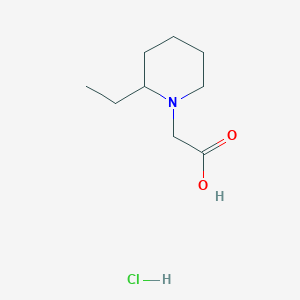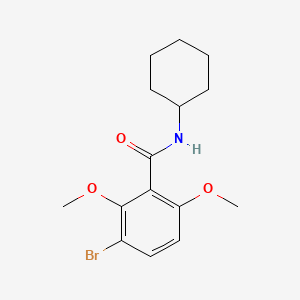
2',4'-Difluoro-2,3-dimethyl-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,4’-Difluoro-2,3-dimethyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two fluorine atoms and two methyl groups attached to the biphenyl structure. The biphenyl structure consists of two benzene rings connected by a single bond, making it a versatile scaffold in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Difluoro-2,3-dimethyl-1,1’-biphenyl can be achieved through various methods, with the Suzuki–Miyaura cross-coupling reaction being one of the most common. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. The reaction conditions typically include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of 2’,4’-Difluoro-2,3-dimethyl-1,1’-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.
化学反应分析
Types of Reactions
2’,4’-Difluoro-2,3-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The replacement of one functional group with another, such as halogenation or nitration, using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of halogenated or nitrated biphenyl derivatives
科学研究应用
2’,4’-Difluoro-2,3-dimethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
作用机制
The mechanism of action of 2’,4’-Difluoro-2,3-dimethyl-1,1’-biphenyl involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and methyl groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
Similar Compounds
- 2,4-Difluoro-1,1’-biphenyl
- 2,3-Dimethyl-1,1’-biphenyl
- 4,4’-Difluoro-1,1’-biphenyl
Uniqueness
2’,4’-Difluoro-2,3-dimethyl-1,1’-biphenyl is unique due to the specific positioning of the fluorine and methyl groups, which can significantly impact its chemical reactivity and biological activity compared to other biphenyl derivatives. The presence of both electron-withdrawing (fluorine) and electron-donating (methyl) groups provides a unique balance that can be exploited in various applications.
属性
分子式 |
C14H12F2 |
|---|---|
分子量 |
218.24 g/mol |
IUPAC 名称 |
1-(2,4-difluorophenyl)-2,3-dimethylbenzene |
InChI |
InChI=1S/C14H12F2/c1-9-4-3-5-12(10(9)2)13-7-6-11(15)8-14(13)16/h3-8H,1-2H3 |
InChI 键 |
GQVRGURWIIIWRH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C2=C(C=C(C=C2)F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Carbamic acid, [4-[(3-aminopentyl)amino]butyl]-, 2-[[6-[(aminoiminomethyl)amino]hexyl]amino]-2-oxoethyl ester (9CI)](/img/structure/B14762846.png)
![(1R,3R,4R,9S,10R,13S,14R)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-3,14-diol](/img/structure/B14762852.png)

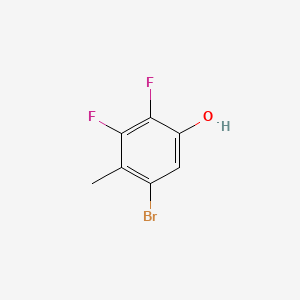
![[4-(5,9-Dihydroxy-8-methoxy-2,2-dimethyl-6-oxo-3,4-dihydrochromeno[7,6-b]chromen-7-yl)-2-methylbutan-2-yl] formate](/img/structure/B14762870.png)
